

Atisine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Atisine*

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An In-depth Examination of the Diterpenoid Alkaloid **Atisine**, a Compound of Growing Interest in Drug Discovery and Development

Abstract

Atisine, a C20-diterpenoid alkaloid primarily isolated from plants of the Aconitum, Delphinium, and Spiraeea genera, has emerged as a significant subject of research in medicinal chemistry and pharmacology.[1] This technical guide provides a comprehensive overview of **Atisine**, including its chemical identifiers, physicochemical properties, and detailed insights into its biological activities and underlying molecular mechanisms. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

Atisine is a complex diterpenoid alkaloid with a pentacyclic skeleton.[1] Its unique structure has been the subject of numerous synthetic studies. The following tables summarize the key chemical identifiers and physicochemical properties of **Atisine**.

Table 1: Chemical Identifiers for Atisine

Identifier	Value	Reference
CAS Number	466-43-3	[2] [3] [4]
PubChem CID	6426913	[1] [2]
InChI	InChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18+,19-,20-,21-,22-/m0/s1	[2]
InChIKey	KWVIBDAKHDJCNY-PTRUQLRHSA-N	[2] [3]
SMILES	<chem>C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C--INVALID-LINK--C(=C)[C@H]5O)[C@H]6N(C2)CCO6</chem>	[2]
IUPAC Name	(1S,2R,4S,6R,7S,10R,11R,17S)-11-methyl-5-methylidene-16-oxa-13-azahexacyclo[9.6.3.2 ⁴ ,7.0 ¹ ,1 ⁰ .0 ² ,7.0 ¹³ ,1 ⁷]docosan-6-ol	[2]
Synonyms	Anthorine	[2] [4]

Table 2: Physicochemical Properties of Atisine

Property	Value	Reference
Molecular Formula	C ₂₂ H ₃₃ NO ₂	[2][3][4]
Molecular Weight	343.5 g/mol	[2][3][4]
Appearance	Solid	[4]
Melting Point	57-60 °C	[4]
pKa	12.2	[4]

Biological Activities and Quantitative Data

Atisine and its related **atisine**-type diterpenoid alkaloids exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, anti-parasitic, antiarrhythmic, and cholinesterase inhibitory effects.[1] The following tables present a summary of the available quantitative data for these activities.

Table 3: Antitumor Activity of Atisine-Type Diterpenoid Alkaloids (IC₅₀ in μM)

Compound	A549 (Lung)	Caco-2 (Colo- rectal)	H460 (Lung)	Skov-3 (Ovari- an)	MCF-7 (Brea- st)	HL-60 (Leuk- emia)	SMM- C-7721 (Hepa- toma)	SW-480 (Colo- n)	Refer- ence
Honati- sine (27)	-	-	-	-	3.16	-	-	-	[1]
Delph- atisine C (25)	2.36	-	-	-	-	-	-	-	[1]
Bruno- nianin e B (86)	>50	3.14	19.6	2.20	-	-	-	-	[1]
Bruno- nianin e C (87)	>50	2.41	28.3	6.88	-	-	-	-	[1]
Deriva- tive S1	-	-	-	-	-	2.243	-	-	[1]
Deriva- tive S2	-	-	-	-	-	3.377	-	-	[1]
Deriva- tive S9	-	-	-	-	-	4.524	-	-	[1]
Deriva- tive S11	-	-	-	-	-	1.814	-	-	[1]

Table 4: Anti-inflammatory and Other Biological Activities of Atisine-Type Diterpenoid Alkaloids

Compound	Activity	Assay	IC ₅₀ (μM)	Reference
Forrestline F (62)	Anti-inflammatory	NO Production Inhibition (LPS-stimulated RAW264.7)	9.57	[1]
Ajaconine (15)	Cholinesterase Inhibition	Acetylcholinesterase (AChE)	12.61	[1]
Ajaconine (15)	Cholinesterase Inhibition	Butyrylcholinesterase (BchE)	10.18	[1]
Heterophyllinine-B (31)	Cholinesterase Inhibition	Butyrylcholinesterase (BchE)	40.63	[1]

Table 5: Antiparasitic Activity of Atisine-Type Diterpenoid Alkaloids (IC₅₀ in μg/mL)

Compound	Organism	IC ₅₀ (μg/mL)	Reference
Atisinium chloride (21)	T. cruzi epimastigotes	5.46	[1]
Azitine (61)	L. infantum promastigotes	1.1	[1]
Isoazitine (76)	L. infantum promastigotes	4.1	[1]

Table 6: Acute Toxicity of Atisine-Type Diterpenoid Alkaloids

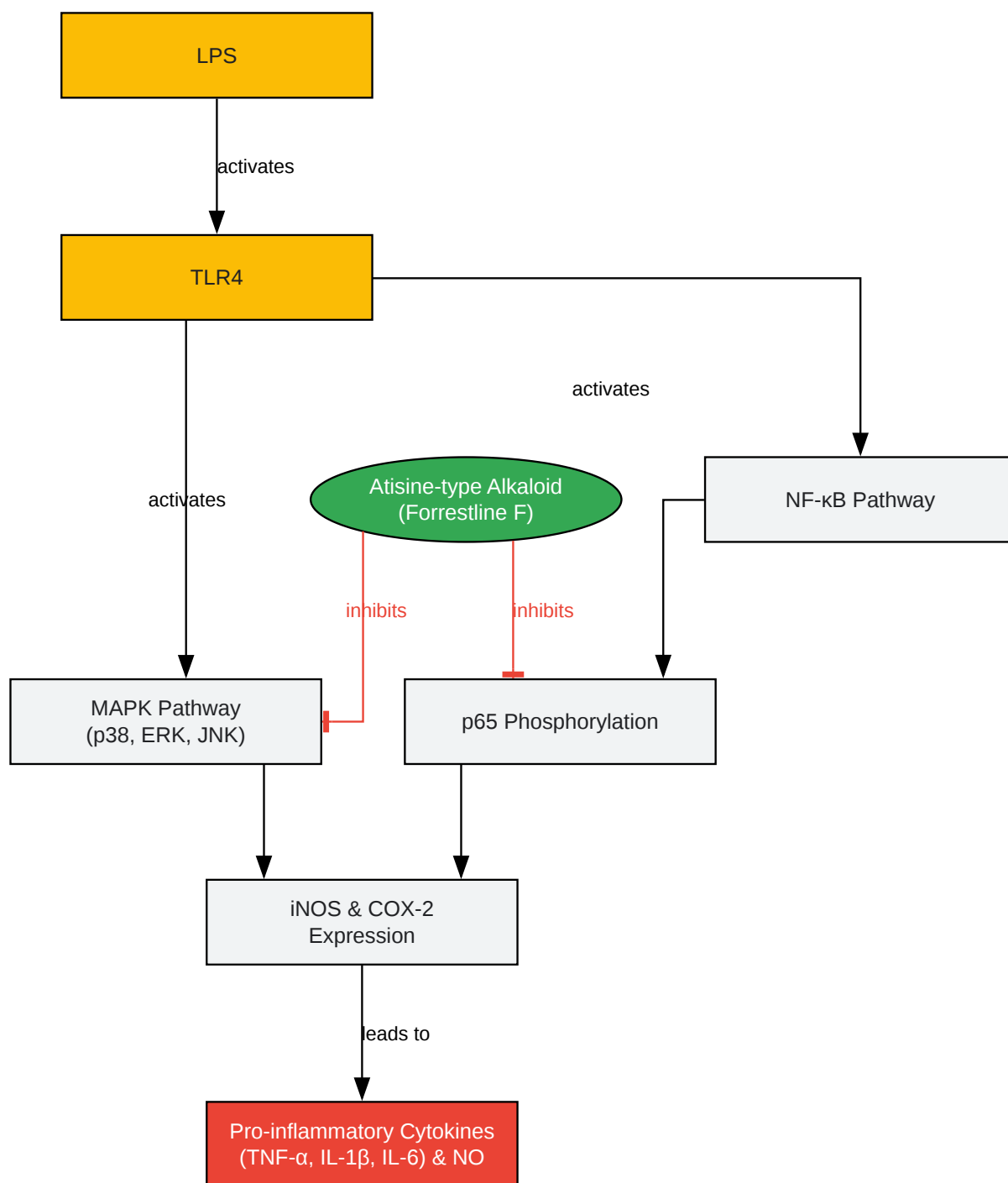
Compound	Organism	Route	LD ₅₀ (mg/kg)	Reference
Atisine (21)	Mouse	i.v.	9	[1]
Isoatisine (30)	Mouse	i.v.	8	[1]
Dihydroatisine (3)	Mouse	i.v.	38	[1]
Atidine (6)	Mouse	i.v.	58	[1]
Coryphidine (60)	Mouse	i.v.	20	[1]

Signaling Pathways and Molecular Mechanisms

The diverse biological activities of **atisine** and its analogs are underpinned by their modulation of key cellular signaling pathways. This section details the known molecular mechanisms, with a focus on anti-inflammatory and apoptotic pathways.

Anti-inflammatory Signaling Pathway

Certain **atisine**-type diterpenoid alkaloids, such as Forrestline F, have been shown to exert their anti-inflammatory effects by inhibiting the NF- κ B and MAPK signaling pathways.[1] In LPS-stimulated macrophages, Forrestline F inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[1] Mechanistically, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by suppressing the phosphorylation of key signaling proteins, including p65 (a subunit of NF- κ B) and the MAPKs (p38, ERK, and JNK).[1]

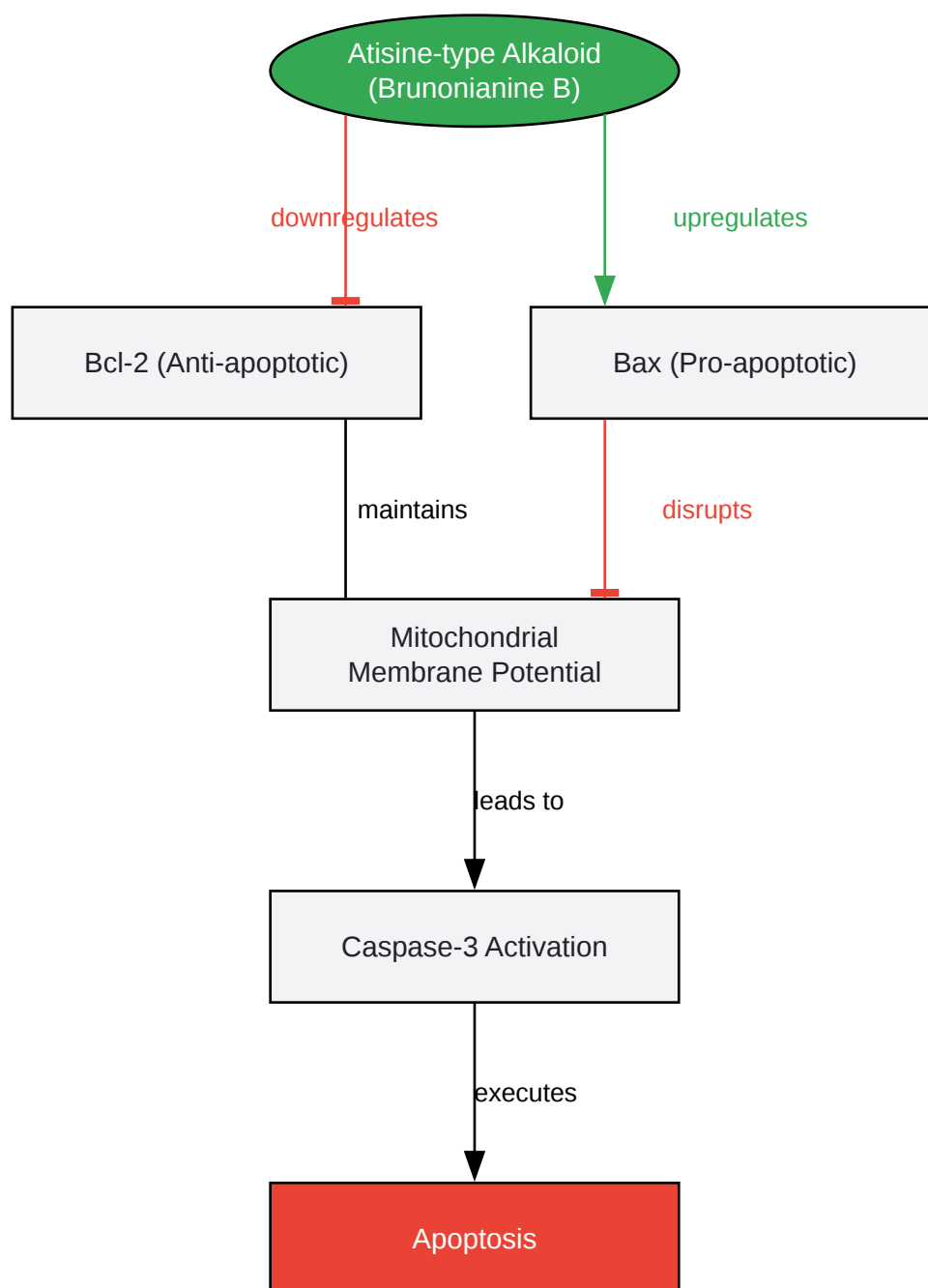


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Caption: Simplified diagram of the anti-inflammatory action of an **atisine**-type alkaloid.

Apoptosis Signaling Pathway

The antitumor activity of some **atisine**-type diterpenoid alkaloids is mediated through the induction of apoptosis. For example, Brunonianine B has been shown to induce apoptosis in Skov-3 ovarian cancer cells by modulating the Bax/Bcl-2/caspase-3 signaling pathway.^[1] This involves a reduction in the mitochondrial membrane potential, leading to the activation of the caspase cascade. Specifically, the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is increased, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death.



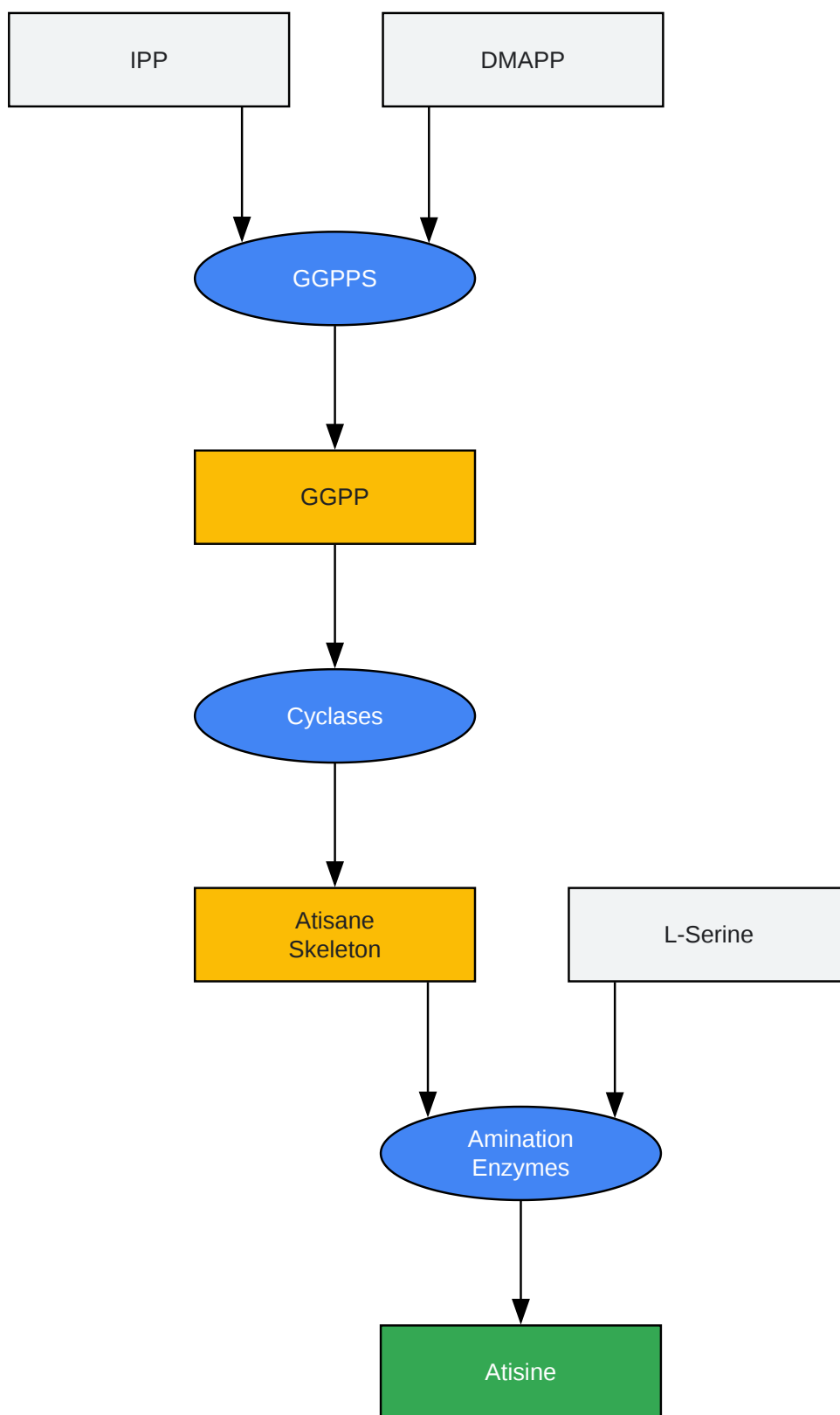
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Caption: Simplified diagram of the pro-apoptotic action of an **atisine**-type alkaloid.

Biosynthetic Pathway

The biosynthesis of **atisine**-type diterpenoid alkaloids originates from the general isoprenoid pathway.[1] Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) serve as the fundamental five-carbon building blocks.[1] Through the action of

geranylgeranyl pyrophosphate synthase (GGPPS), three molecules of IPP and one molecule of DMAPP are condensed to form geranylgeranyl pyrophosphate (GGPP), the universal C20 precursor for diterpenoids.[1] GGPP is then cyclized to form the atisane skeleton, which undergoes amination, with L-serine being a likely nitrogen source, to yield the **atisine**-type diterpenoid alkaloids.[1]



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